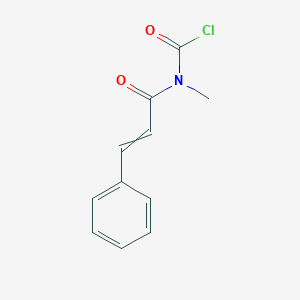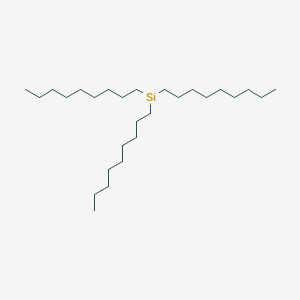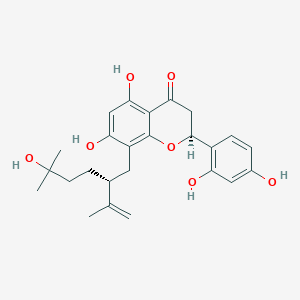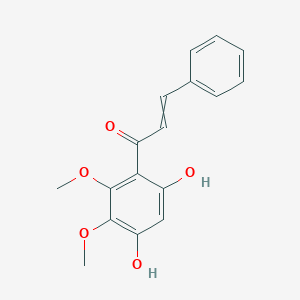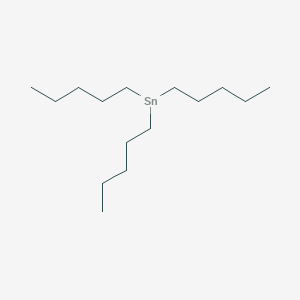
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C13H22O5. It is an ester derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two isobutyl ester groups attached to the 3-oxo-pentanedioic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester typically involves the esterification of 3-oxo-pentanedioic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various ester derivatives.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active 3-oxo-pentanedioic acid, which can then participate in biochemical pathways. The keto group can also interact with nucleophiles, leading to the formation of various adducts.
Comparación Con Compuestos Similares
Similar Compounds
- Pentanedioic acid, 3-oxo-, dimethyl ester
- Pentanedioic acid, 3-oxo-, diethyl ester
- Propanedioic acid, oxo-, bis(2-methylpropyl) ester
Uniqueness
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
53630-63-0 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-9(2)7-17-12(15)5-11(14)6-13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
QYWRAHFLSIWOQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CC(=O)CC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
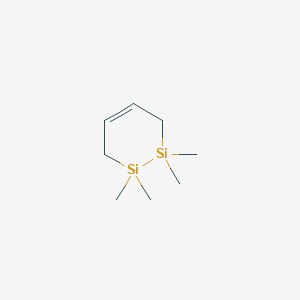
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
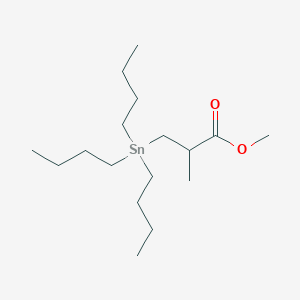
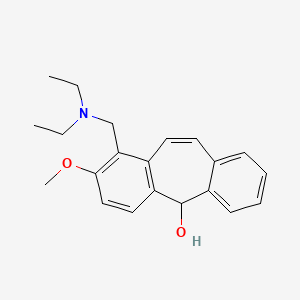
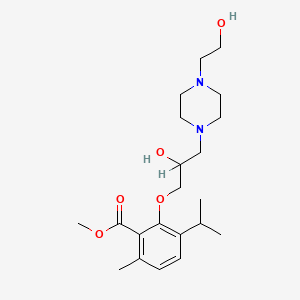
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
